3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives like DEEB can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications
Iodine(III)-Mediated Ethoxychlorination of Enamides with Iron(III) Chloride
A study demonstrated the use of (diacetoxyiodo)benzene and iron(III) chloride in ethanol for the efficient regioselective ethoxychlorination of a broad range of enamides. This process points towards the creation of a mixed [chloro(ethoxy)iodo]benzene intermediate, suggesting a potential pathway for modifying benzamide derivatives including "3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide" in synthesis applications (S. Nocquet‐Thibault et al., 2014).
Synthesis and Neuroleptic Activity of Benzamides
Another study involved the synthesis of benzamides as potential neuroleptics, evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research is relevant to understanding how derivatives of "3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide" might influence neuroleptic activity, showcasing a correlation between structure and activity throughout the series (S. Iwanami et al., 1981).
Dopaminergic Prodrug Synthesis
A study on the synthesis of Z2055, a dopaminergic prodrug, presents insights into the stabilization of N-Methyldopamine 4-O-Dihydrogenphosphate in HCl acidic solution. This research might provide a basis for the development of prodrugs from "3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide," emphasizing the importance of molecular stability and isomerization in drug synthesis (S. Ianelli et al., 1995).
Phenolic Metabolites of Clomiphene and Effects in MCF 7 Breast Cancer Cells
Research focusing on the synthesis and biochemical studies of phenolic metabolites of clomiphene highlights the potential for compounds related to "3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide" to influence antiestrogenic effects. This suggests its utility in the development of therapeutics targeting estrogen receptors in breast cancer cells (P. C. Ruenitz et al., 1989).
Organogels Based on J- and H-Type Aggregates
A study on the gelating abilities of perylenetetracarboxylic diimides in different solvents, including compounds with hydrophobic and/or hydrophilic groups, reveals the role of "3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide" in the formation of fluorescent gels. This research contributes to the understanding of how such compounds can be used to design novel organogels with potential applications in various technological fields (Haixia Wu et al., 2011).
properties
IUPAC Name |
3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)12-3-8-15(18)16(19)11-12/h3-8,11H,2,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAQQATFSJBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide |
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